N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Description
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H15N5O5 and its molecular weight is 345.315. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research into isoxazole-substituted 1,3,4-oxadiazoles, similar in structure to the compound , has shown that these compounds exhibit antimicrobial activity against various bacterial and fungal strains. The synthesis of such compounds from readily available materials indicates their potential for developing new antimicrobial agents (Marri et al., 2018).
Chemical Synthesis
The synthesis and biological assessment of compounds with 1,2,4-oxadiazol cycles have garnered attention due to their interesting biological properties. Novel methods for synthesizing these compounds have been developed, providing a foundation for further research into their applications (Karpina et al., 2019).
Corrosion Inhibition
New long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives have been synthesized and evaluated as corrosion inhibitors. These compounds show promising inhibition efficiencies in acidic and oil medium environments, highlighting their potential in corrosion control applications (Yıldırım & Cetin, 2008).
Pharmacological Evaluations
The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions have been explored. Such studies are crucial for discovering new therapeutic agents with potential benefits in treating various diseases (Faheem, 2018).
properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O5/c21-11(7-20-13(22)3-4-14(20)23)16-6-12-17-15(19-25-12)9-5-10(24-18-9)8-1-2-8/h5,8H,1-4,6-7H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCIJSGDNFUPRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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